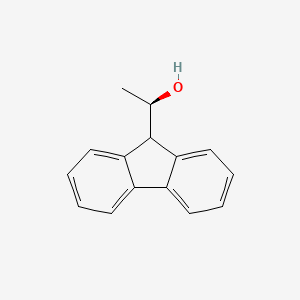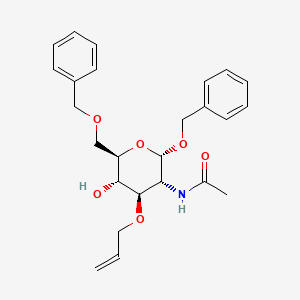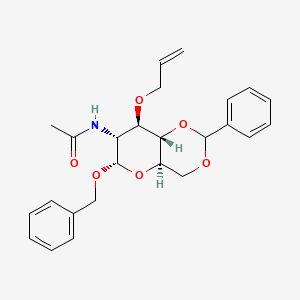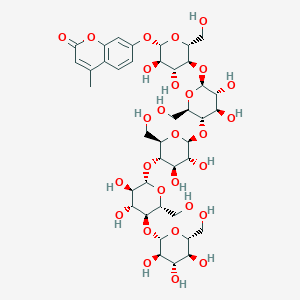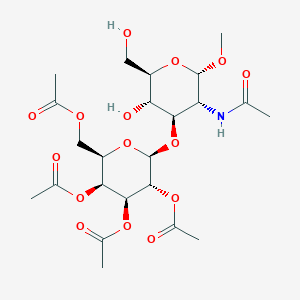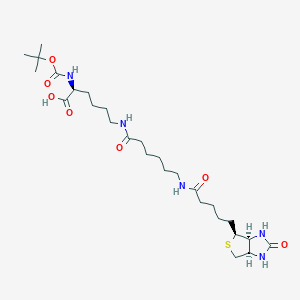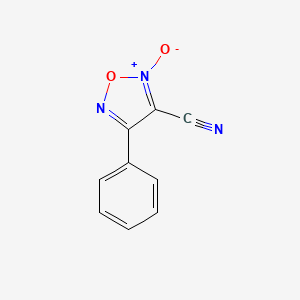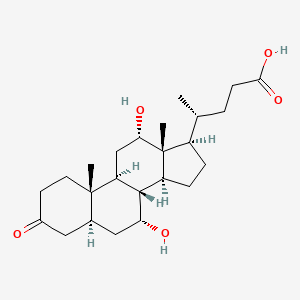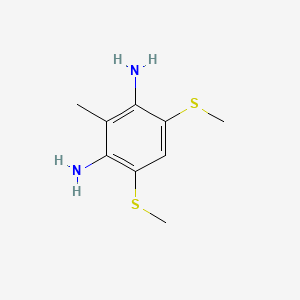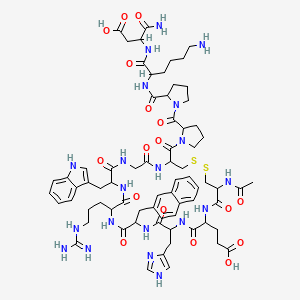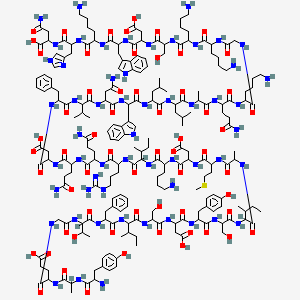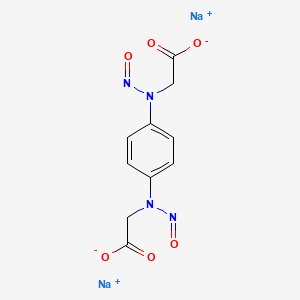
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is a caged, photolabile nitric oxide donor. This compound is particularly useful for delivering nitric oxide into intracellular compartments on a microsecond time scale without any cytotoxic effects . It is widely used in scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt typically involves the reaction of p-phenylenediamine with nitrosating agents under controlled conditions. The process includes the following steps:
- p-Phenylenediamine is reacted with nitrosating agents such as sodium nitrite in an acidic medium to form N,N-dinitroso-p-phenylenediamine.
Carboxymethylation: The dinitroso compound is then reacted with chloroacetic acid under basic conditions to introduce carboxymethyl groups, resulting in N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine.
Disodium Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nitrogen.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The carboxymethyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carboxymethyl groups under basic conditions.
Major Products Formed
Oxidation: Products include various nitrogen oxides.
Reduction: Products include N,N-dicarboxymethyl-p-phenylenediamine.
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
科学研究应用
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.
Biology: Employed in cellular studies to deliver nitric oxide and study its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a role, such as cardiovascular diseases.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings.
作用机制
The mechanism of action of N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt involves the photolytic release of nitric oxide. Upon exposure to light, the compound undergoes a photochemical reaction that releases nitric oxide. This nitric oxide can then interact with various molecular targets and pathways, including:
Activation of guanylate cyclase: Leading to increased levels of cyclic GMP.
Modulation of protein function: Through S-nitrosylation of cysteine residues.
Regulation of gene expression: By influencing transcription factors.
相似化合物的比较
N,N-Dicarboxymethyl-N,N-dinitroso-p-phenylenediamine, Disodium Salt is unique due to its photolabile nature and ability to release nitric oxide rapidly. Similar compounds include:
S-Nitrosoglutathione: Another nitric oxide donor but with different release kinetics.
Diethylamine NONOate: A nitric oxide donor with a different mechanism of release.
S-Nitroso-N-acetylpenicillamine: A nitric oxide donor used in various biological studies.
These compounds differ in their stability, release rates, and specific applications, making this compound a valuable tool in research where rapid and controlled nitric oxide release is required.
属性
IUPAC Name |
disodium;2-[4-[carboxylatomethyl(nitroso)amino]-N-nitrosoanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6.2Na/c15-9(16)5-13(11-19)7-1-2-8(4-3-7)14(12-20)6-10(17)18;;/h1-4H,5-6H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYKCFBRQYPBQO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CC(=O)[O-])N=O)N(CC(=O)[O-])N=O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
